3-bromo-1-(bromodifluoromethyl)-1H-indole
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Overview
Description
3-Bromo-1-(bromodifluoromethyl)-1H-indole is a halogenated indole derivative. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and difluoromethyl groups in this compound can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(bromodifluoromethyl)-1H-indole typically involves the bromination of 1-(difluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(bromodifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 1-(difluoromethyl)-1H-indole.
Scientific Research Applications
3-Bromo-1-(bromodifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,1,1-trifluoropropane
- 3-Bromo-1,1,1-trifluoroacetone
- 1-Bromo-3,3,3-trifluoropropane
Uniqueness
3-Bromo-1-(bromodifluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups on the indole ring. This combination can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2763780-98-7 |
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Molecular Formula |
C9H5Br2F2N |
Molecular Weight |
324.9 |
Purity |
95 |
Origin of Product |
United States |
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